molecular formula C21H20BrN3O2 B14887715 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-ethyl-N-(m-tolyl)acetamide

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-ethyl-N-(m-tolyl)acetamide

Cat. No.: B14887715
M. Wt: 426.3 g/mol
InChI Key: XZXJYKFQQVKXHP-UHFFFAOYSA-N
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Description

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-ethyl-N-(m-tolyl)acetamide is a complex organic compound that features a pyridazine ring substituted with a bromophenyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-ethyl-N-(m-tolyl)acetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the pyridazine ring, followed by the introduction of the bromophenyl group and the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of robust catalysts and efficient purification techniques ensures the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-ethyl-N-(m-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridazine compounds.

Scientific Research Applications

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-ethyl-N-(m-tolyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions and cellular processes.

    Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-ethyl-N-(m-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the acetamide moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-bromophenyl)ethynyl]pyridine: This compound shares the bromophenyl group but differs in its core structure and functional groups.

    Methanone, (4-bromophenyl)phenyl-: Another compound with a bromophenyl group, but with different chemical properties and applications.

Uniqueness

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-ethyl-N-(m-tolyl)acetamide is unique due to its specific combination of functional groups and the pyridazine ring

Properties

Molecular Formula

C21H20BrN3O2

Molecular Weight

426.3 g/mol

IUPAC Name

2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C21H20BrN3O2/c1-3-24(18-6-4-5-15(2)13-18)21(27)14-25-20(26)12-11-19(23-25)16-7-9-17(22)10-8-16/h4-13H,3,14H2,1-2H3

InChI Key

XZXJYKFQQVKXHP-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br

Origin of Product

United States

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